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The Role of GPR84 in Fibrosis and Tissue Remodeling: A Technical Guide

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Executive Summary

G protein-coupled receptor 84 (GPR84) is an emerging therapeutic target in the complex landscape of fibrotic diseases. Predominantly expressed on immune cells, particularly those of myeloid lineage, GPR84 has been implicated as a key regulator of inflammatory responses that drive tissue remodeling and fibrosis in a variety of organs, including the lungs, liver, kidneys, and heart. This technical guide provides a comprehensive overview of the current understanding of GPR84's role in fibrosis, detailing its signaling pathways, the impact of its modulation in preclinical models, and standardized protocols for its investigation. While the majority of evidence points to a pro-fibrotic function of GPR84, with its antagonists showing therapeutic promise, some recent studies in the context of metabolic-driven fibrosis suggest a more nuanced, potentially protective role, highlighting the need for further research.

Introduction to GPR84

GPR84 is a G protein-coupled receptor that is activated by medium-chain fatty acids (MCFAs), particularly those with carbon chain lengths of 9-14.[1] Its expression is significantly upregulated in immune cells, such as macrophages, monocytes, and neutrophils, under proinflammatory conditions.[2][3] This induction of GPR84 in the inflammatory milieu positions it as a critical sensor and amplifier of inflammatory signals that can lead to chronic tissue injury and fibrosis.[2] The receptor primarily couples to the inhibitory Gαi protein, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[2][4]



GPR84 Signaling in the Context of Fibrosis

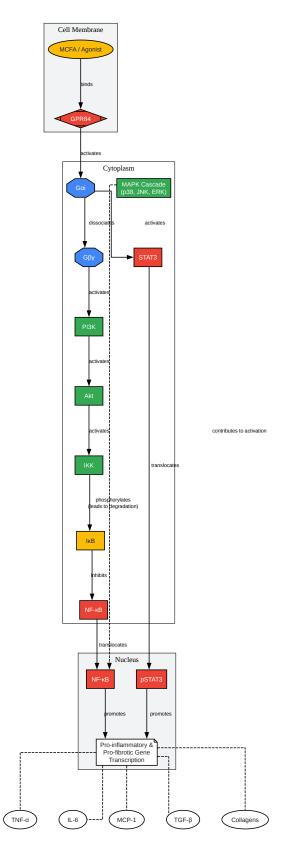
GPR84 activation initiates a cascade of downstream signaling events that collectively promote a pro-fibrotic environment. The primary mechanism involves the recruitment and activation of myeloid cells, which in turn release a plethora of pro-inflammatory and pro-fibrotic mediators.

Key Signaling Pathways

Upon ligand binding, GPR84's coupling to $G\alpha$ i leads to the dissociation of the $G\beta\gamma$ subunit, which can activate various downstream effectors. Key signaling pathways implicated in GPR84-mediated fibrosis include:

- PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and migration.
 GPR84-mediated activation of Akt can contribute to the persistence of inflammatory cells at the site of injury.
- MAPK Pathways (ERK, p38, JNK): These pathways are central to the regulation of cytokine production and cellular stress responses. Activation of ERK, p38, and JNK by GPR84 signaling in macrophages can lead to the enhanced expression of pro-inflammatory cytokines like TNF-α and IL-6.[5]
- NF-κB Pathway: A master regulator of inflammation, the NF-κB pathway is a key downstream target of GPR84. Its activation leads to the transcription of numerous genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules, which are critical for the recruitment and activation of immune cells that drive fibrosis.
- STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor involved in inflammation and tissue remodeling. GPR84 activation has been shown to increase the phosphorylation of STAT3, promoting a pro-fibrotic cellular phenotype.[5]





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Caption: GPR84 Signaling Pathway in Fibrosis.



The Pro-Fibrotic Role of GPR84 Across Different Organs

Compelling evidence from a range of preclinical models demonstrates that GPR84 activation exacerbates fibrosis, while its inhibition or genetic deletion is protective.

Pulmonary Fibrosis

In models of idiopathic pulmonary fibrosis (IPF), GPR84 expression is upregulated.[6] Pharmacological antagonism of GPR84 with compounds like GLPG1205 has been shown to reduce lung fibrosis.[7] This is consistent with findings from a phase 2 clinical trial where GLPG1205 resulted in smaller declines in forced vital capacity (FVC) compared to placebo.[8]

Liver Fibrosis

In the context of non-alcoholic steatohepatitis (NASH) and other liver injuries, GPR84 expression correlates with the degree of inflammation and fibrosis.[9][10] GPR84 antagonists have been shown to reduce the infiltration of neutrophils and monocyte-derived macrophages into the liver, thereby ameliorating inflammation and fibrosis.[9][10]

Kidney Fibrosis

In models of chronic kidney disease (CKD), such as adenine-induced nephropathy and unilateral ureteral obstruction (UUO), GPR84 knockout mice exhibit significantly reduced interstitial fibrosis.[1][11] The dual GPR40 agonist/GPR84 antagonist PBI-4050 has also demonstrated potent anti-fibrotic effects in various models of kidney fibrosis.[1]

Cardiac and Skin Fibrosis

The deleterious role of GPR84 extends to cardiac and skin fibrosis, where its inhibition has been associated with reduced tissue scarring.[1]

A Contradictory Role in Metabolic-Associated Liver Fibrosis

While the majority of studies highlight a pro-fibrotic role for GPR84, recent research has introduced a layer of complexity. In high-fat diet-induced models of NASH, GPR84-deficient



mice exhibited more severe hepatic fibrosis, suggesting a protective role for the receptor in this specific context.[12][13] The proposed mechanism is that GPR84 signaling on macrophages can suppress overactivation induced by lipotoxicity.[12][13] This finding underscores the importance of the disease context when considering GPR84 as a therapeutic target.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative findings from studies investigating the role of GPR84 in fibrosis.

Table 1: Effects of GPR84 Knockout in Murine Fibrosis Models

Organ/Mod el	Parameter	Wild-Type	GPR84 Knockout	Fold Change/Re duction	Citation
Kidney (Adenine- induced)	Interstitial Fibrosis	High	Significantly Reduced	~50% reduction	[11]
Liver (High- Fat Diet)	Hepatic Col1a1 mRNA	Baseline	4.03-fold increase	-	[13]
Liver (High- Fat Diet)	Hepatic Tgfb1 mRNA	Baseline	Baseline 2.14-fold increase		[13]
Liver (High- Fat Diet)	Hepatic Acta2 mRNA	Baseline	1.30-fold increase	-	[13]
Liver (High- Fat Diet)	F4/80+ Macrophages	Baseline	7.65-fold increase in Adgre1	-	[13]

Table 2: Effects of GPR84 Antagonists in Fibrosis Models



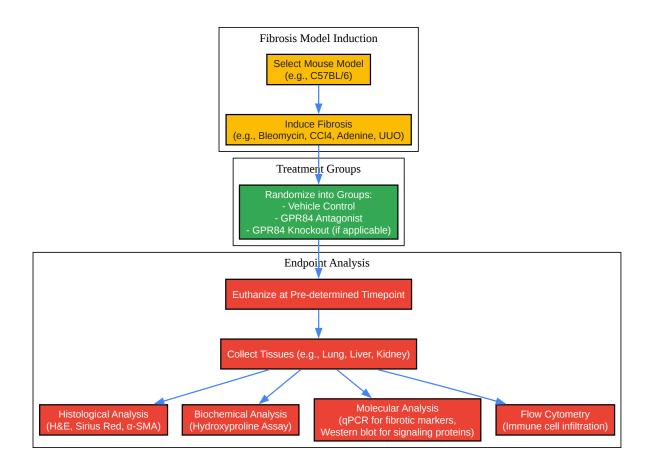
Compoun	Organ/Mo del	Paramete r	Vehicle/C ontrol	Treatmen t	% Reductio n/Change	Citation
GLPG1205	Lung (IPF Patients, Phase 2)	FVC Decline (26 weeks)	-76 mL	-34 mL	55% less decline	[8]
PBI-4050	Kidney (Various models)	Fibrosis	High	Significantl y Reduced	Data not specified	[1]
GPR84 Antagonist	Liver (CCl4- induced)	Neutrophil Infiltration	High	Significantl y Reduced	Data not specified	[9][10]
GPR84 Antagonist	Liver (CCI4- induced)	Monocyte- derived Macrophag e Infiltration	High	Significantl y Reduced	Data not specified	[9][10]
GPR84 Antagonist	Liver (NASH models)	Macrophag e Accumulati on	High	Significantl y Reduced	Data not specified	[9]
GPR84 Antagonist	Liver (NASH models)	Fibrosis	High	Ameliorate d	Data not specified	[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are standardized protocols for key in vivo and in vitro experiments.

In Vivo Fibrosis Models





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Caption: General Experimental Workflow for In Vivo GPR84 Fibrosis Studies.

- a) Bleomycin-Induced Pulmonary Fibrosis
- Animal Model: C57BL/6 mice (6-8 weeks old).



- Induction: Anesthetize mice and intratracheally instill a single dose of bleomycin sulfate (typically 1.5-3.0 U/kg) in sterile saline.
- Treatment: Administer GPR84 antagonist or vehicle daily via oral gavage or other appropriate route, starting from day 0 or at a later time point for a therapeutic regimen.
- Endpoint: Euthanize mice at day 14 or 21 post-bleomycin instillation.
- Analysis:
 - Histology: Perfuse lungs with formalin, embed in paraffin, and section. Stain with Masson's trichrome or Picrosirius red to assess collagen deposition.
 - Hydroxyproline Assay: Quantify total lung collagen content.
 - qPCR: Analyze mRNA expression of fibrotic markers (Col1a1, Acta2, Tgf-β1) in lung homogenates.
 - Bronchoalveolar Lavage (BAL): Analyze inflammatory cell infiltration.
- b) Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis
- Animal Model: C57BL/6 mice (8-10 weeks old).
- Induction: Administer CCl4 (typically 0.5-1.0 mL/kg) via intraperitoneal injection twice weekly for 4-8 weeks.
- Treatment: Administer GPR84 antagonist or vehicle concurrently with CCl4 injections.
- Endpoint: Euthanize mice 24-48 hours after the final CCI4 injection.
- Analysis:
 - Histology: Fix liver tissue in formalin, embed, and section. Stain with Sirius Red to quantify fibrosis. Immunohistochemistry for α-SMA to identify activated hepatic stellate cells.
 - Serum Analysis: Measure ALT and AST levels to assess liver damage.



- o qPCR: Quantify mRNA levels of fibrotic and inflammatory genes in liver tissue.
- c) Adenine-Induced Kidney Fibrosis
- Animal Model: C57BL/6 mice.
- Induction: Feed mice a diet supplemented with 0.2% adenine for 2-4 weeks to induce chronic kidney disease and fibrosis.
- Treatment: Administer GPR84 antagonist or vehicle in the diet or via daily gavage.
- Endpoint: Euthanize mice at the end of the dietary regimen.
- Analysis:
 - Histology: Perfuse kidneys with saline and fix in formalin. Stain paraffin sections with Masson's trichrome or Sirius Red to assess interstitial fibrosis.
 - Renal Function: Monitor blood urea nitrogen (BUN) and serum creatinine levels throughout the study.
 - qPCR: Analyze renal expression of fibrosis-related genes.

In Vitro Assays

- a) Macrophage Chemotaxis Assay
- Cell Culture: Isolate bone marrow-derived macrophages (BMDMs) from wild-type or GPR84 knockout mice and culture in appropriate medium.
- Assay Setup: Use a Boyden chamber or a real-time cell analysis system (e.g., xCELLigence).
- Procedure:
 - Place a chemoattractant (e.g., a GPR84 agonist like 6-OAU) in the lower chamber.
 - Seed BMDMs in the upper chamber.



- For antagonist studies, pre-incubate cells with the GPR84 antagonist before seeding.
- Incubate for a defined period (e.g., 4-6 hours).
- Quantification: Count the number of cells that have migrated to the lower chamber or monitor cell migration in real-time.
- b) Fibroblast Activation Assay
- Cell Culture: Culture primary lung or liver fibroblasts.
- Stimulation: Treat fibroblasts with TGF-β1 to induce myofibroblast differentiation.
- Co-culture (optional): Co-culture fibroblasts with macrophages that have been pre-treated with a GPR84 agonist or antagonist.
- Analysis:
 - Western Blot/Immunofluorescence: Assess the expression of α -SMA, a marker of myofibroblast activation.
 - qPCR: Measure the mRNA levels of Col1a1 and other extracellular matrix genes.
 - Collagen Gel Contraction Assay: Embed fibroblasts in a collagen gel and monitor the contraction of the gel over time as a measure of their contractile function.

Conclusion and Future Directions

GPR84 has emerged as a significant player in the pathogenesis of fibrosis, primarily through its role in orchestrating myeloid cell-driven inflammation. The wealth of preclinical data supporting the anti-fibrotic effects of GPR84 antagonists has paved the way for their clinical development. However, the recent discovery of a potentially protective role for GPR84 in the context of metabolic dysfunction-associated steatotic liver disease highlights the need for a deeper understanding of its context-dependent functions.

Future research should focus on:



- Elucidating the precise molecular mechanisms that differentiate the pro-fibrotic and potentially protective signaling of GPR84.
- Identifying the specific cell types and signaling pathways involved in the dichotomous roles of GPR84 in different fibrotic conditions.
- Developing more selective and potent GPR84 modulators to fine-tune therapeutic interventions.
- Conducting well-designed clinical trials to validate the therapeutic potential of targeting GPR84 in a range of fibrotic diseases.

A thorough understanding of the multifaceted role of GPR84 will be instrumental in harnessing its therapeutic potential for the treatment of debilitating fibrotic disorders.

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